4-Fluoro-2-mercaptobenzonitrile

Description

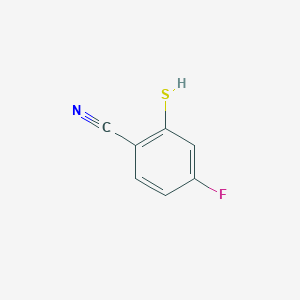

4-Fluoro-2-mercaptobenzonitrile (CAS 1374518-05-4) is a fluorinated aromatic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol . Its structure features a benzene ring substituted with a fluorine atom at the 4-position, a nitrile group (-CN) at the 1-position, and a thiol (-SH) group at the 2-position (SMILES: N#CC1=CC=C(F)C=C1S) . This compound is primarily utilized in research as a synthetic intermediate, particularly in pharmaceuticals and agrochemicals, due to its reactive thiol and nitrile functionalities.

Properties

IUPAC Name |

4-fluoro-2-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFZTBZFMRQWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304028 | |

| Record name | 4-Fluoro-2-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374518-05-4 | |

| Record name | 4-Fluoro-2-mercaptobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374518-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 4-Fluoro-2-mercaptobenzonitrile often involve multi-step synthesis processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-mercaptobenzonitrile undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C7H4FNS

Molar Mass : Approximately 153.18 g/mol

Functional Groups :

- Thiol group (-SH) : Provides nucleophilicity and the ability to form covalent bonds.

- Nitrile group (-CN) : Involved in hydrogen bonding and can influence biological interactions.

- Fluorine atom (F) : Enhances stability and reactivity due to its electronegativity.

Organic Synthesis

4-Fluoro-2-mercaptobenzonitrile serves as a valuable building block in organic synthesis. Its functional groups allow for various reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it suitable for creating more complex molecules used in pharmaceuticals and materials science.

Biological Studies

The compound's thiol group enables it to interact with biological molecules, making it useful in enzyme interaction studies. For instance, it has been shown to inhibit specific enzymes by forming covalent bonds, which can alter enzyme kinetics. This property is particularly relevant for drug design targeting metabolic disorders.

Electrochemical Applications

Research has indicated that this compound interacts with electrode materials, influencing adsorption behaviors critical for sensor development. Such properties highlight its potential use in electrochemical sensors for detecting biological or chemical agents.

Enzyme Interaction Study

In a study focused on metabolic pathways, this compound was used to inhibit a specific enzyme involved in glucose metabolism. The compound formed a covalent bond with the enzyme's active site, leading to significant changes in its activity. This finding suggests potential applications in developing treatments for conditions like diabetes.

Sensor Development

A recent project explored the use of this compound in fabricating electrochemical sensors. The compound's ability to modify adsorption characteristics on gold electrodes resulted in improved sensitivity for detecting biomolecules, showcasing its utility in diagnostic applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-mercaptobenzonitrile involves its reactive functional groups. The thiol group can form covalent bonds with various biological molecules, influencing enzyme activity and protein function. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

- Thiol (-SH) vs. Methyl (-CH₃) : The thiol group in this compound confers higher acidity (pKa ~6.5–8.5) compared to the inert methyl group in 4-Fluoro-2-methylbenzonitrile. This makes the former more reactive in nucleophilic substitutions or disulfide bond formation .

- Thiol (-SH) vs. Methoxy (-OCH₃) : Methoxy derivatives exhibit enhanced electron-donating effects, stabilizing aromatic systems in catalytic applications, whereas thiols are prone to oxidation, limiting their stability .

- Thiol (-SH) vs. Hydroxyl (-OH) : The hydroxyl group in 4-Fluoro-2-hydroxybenzonitrile increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions, unlike the lipophilic thiol .

Analytical Methods

Crystallographic studies of these compounds often employ software like SHELXL for structural refinement, ensuring accurate determination of substituent positions and bond angles . Validation tools described in chemical crystallography literature ensure data integrity .

Biological Activity

4-Fluoro-2-mercaptobenzonitrile is a compound of interest due to its unique structural features and potential biological applications. The presence of both a fluorine atom and a mercapto group contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is with a molar mass of approximately 169.18 g/mol. The compound features:

- Fluorine Atom : Enhances electronic properties, potentially modulating binding affinities.

- Mercapto Group : Increases reactivity, allowing participation in various chemical reactions, including thiol-ene click reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to range from 0.5 to 64 µg/mL for different bacterial strains, suggesting a variable but potent antibacterial effect.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MSSA | 0.5 - 4 |

| MRSA | 1 - 8 |

| E. faecalis | 2 - 8 |

| K. pneumoniae | 64 |

These results indicate that the compound could serve as a lead in the development of new antibacterial agents, particularly against resistant strains like MRSA .

The biological activity of this compound is attributed to its ability to interact with essential bacterial enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially disrupting their function and leading to cell death. Additionally, the fluorine substitution may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability .

Study on Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of various derivatives of mercaptobenzonitriles, including this compound. The study utilized both in vitro assays and in vivo models to assess efficacy against MRSA infections. Results showed that treatment with the compound significantly reduced bacterial load in infected tissues compared to controls .

Cytotoxicity Assessment

Another study investigated the cytotoxic effects of this compound on human cell lines. Using MTT assays, researchers found that at low concentrations, the compound exhibited minimal cytotoxicity; however, at higher concentrations, it induced apoptosis in cancer cell lines, indicating potential as an anticancer agent .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.

- Therapeutic Applications : Investigating potential uses in treating bacterial infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.